Cas no 1261852-33-8 (3-(3-fluoro-5-methylphenyl)propanal)

3-(3-fluoro-5-methylphenyl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(3'-Fluoro-5'-methylphenyl)propionaldehyde
- 3-(3-fluoro-5-methylphenyl)propanal
-
- インチ: 1S/C10H11FO/c1-8-5-9(3-2-4-12)7-10(11)6-8/h4-7H,2-3H2,1H3
- InChIKey: PPPZXGJRMLWMEX-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1)CCC=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 147
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-(3-fluoro-5-methylphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849637-0.5g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.5g |
$946.0 | 2023-06-01 | ||
Enamine | EN300-1849637-1.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1849637-5.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1849637-10.0g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1849637-2.5g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 2.5g |
$1931.0 | 2023-06-01 | ||
Enamine | EN300-1849637-1g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 1g |
$0.0 | 2023-09-19 | ||
Alichem | A010004016-1g |
3-(3'-Fluoro-5'-methylphenyl)propionaldehyde |
1261852-33-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Enamine | EN300-1849637-0.05g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.05g |
$827.0 | 2023-06-01 | ||
Enamine | EN300-1849637-0.1g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.1g |
$867.0 | 2023-06-01 | ||
Enamine | EN300-1849637-0.25g |
3-(3-fluoro-5-methylphenyl)propanal |
1261852-33-8 | 0.25g |
$906.0 | 2023-06-01 |
3-(3-fluoro-5-methylphenyl)propanal 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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3-(3-fluoro-5-methylphenyl)propanalに関する追加情報
Professional Introduction to 3-(3-fluoro-5-methylphenyl)propanal (CAS No. 1261852-33-8)
3-(3-fluoro-5-methylphenyl)propanal, with the chemical identifier CAS No. 1261852-33-8, is a significant compound in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug development and material science. The presence of both a fluoro-substituent and a methyl group on the aromatic ring introduces distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.
The compound’s molecular structure, characterized by a propanal chain attached to a phenyl ring modified at the 3-position with a fluorine atom and at the 5-position with a methyl group, imparts specific reactivity that is highly useful in organic synthesis. The fluoro group, in particular, is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical agents. This feature has made fluoro-substituted compounds increasingly popular in medicinal chemistry over recent decades.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that incorporate fluorine atoms to enhance their efficacy and reduce toxicity. The aldehyde functionality of 3-(3-fluoro-5-methylphenyl)propanal provides a versatile handle for further derivatization, allowing chemists to explore a wide range of pharmacological scaffolds. For instance, this compound has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 3-(3-fluoro-5-methylphenyl)propanal is its role as a building block in the construction of more complex molecules. Its ability to undergo various chemical transformations, such as condensation reactions with amino acids or nucleophiles, makes it an indispensable tool for medicinal chemists. Additionally, the compound’s compatibility with modern synthetic techniques like transition metal-catalyzed cross-coupling reactions further underscores its importance in drug discovery.
The use of computational methods to predict the properties and reactivity of 3-(3-fluoro-5-methylphenyl)propanal has also become increasingly prevalent. Advanced molecular modeling techniques allow researchers to design derivatives with optimized pharmacological profiles before conducting any wet lab experiments. This approach not only accelerates the drug development process but also reduces the environmental impact associated with traditional trial-and-error methods.
In clinical settings, compounds derived from 3-(3-fluoro-5-methylphenyl)propanal have shown promise in treating various diseases. For example, studies have demonstrated that certain analogs exhibit potent anti-inflammatory effects by inhibiting key signaling pathways involved in immune responses. Furthermore, preliminary research suggests that these compounds may have applications in neurodegenerative disorders, where modulation of protein aggregation and oxidative stress is crucial.
The synthetic pathways for producing 3-(3-fluoro-5-methylphenyl)propanal have also seen significant advancements. Modern catalytic systems enable more efficient and sustainable production methods compared to traditional approaches. These innovations not only improve yield but also minimize waste generation, aligning with global efforts to promote green chemistry principles.
The versatility of 3-(3-fluoro-5-methylphenyl)propanal extends beyond pharmaceutical applications. In materials science, for instance, this compound has been explored as a precursor for high-performance polymers and coatings due to its ability to impart specific thermal and mechanical properties. Such developments highlight the broad utility of this molecule across multiple scientific disciplines.
As research continues to uncover new applications for 3-(3-fluoro-5-methylphenyl)propanal and its derivatives, it is clear that this compound will remain a cornerstone of modern chemical synthesis and drug development. The combination of its unique structural features and reactivity makes it an invaluable asset for both academic researchers and industrial chemists alike.
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